molecular formula C12H8N2O4 B14505293 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one CAS No. 63421-93-2

3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one

Cat. No.: B14505293
CAS No.: 63421-93-2
M. Wt: 244.20 g/mol
InChI Key: PZNATEXTAXWHMN-HNQUOIGGSA-N
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Description

3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their antimicrobial properties and are often used in medicinal chemistry. This compound is characterized by the presence of a nitrofuran moiety and a pyridyl group connected through a propenone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one typically involves the condensation of 5-nitro-2-furaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Nitro-2-furaldehyde+4-PyridinecarboxaldehydeBase, SolventThis compound\text{5-Nitro-2-furaldehyde} + \text{4-Pyridinecarboxaldehyde} \xrightarrow{\text{Base, Solvent}} \text{this compound} 5-Nitro-2-furaldehyde+4-PyridinecarboxaldehydeBase, Solvent​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Various oxidative derivatives of the furan ring.

    Reduction: 3-(5-Amino-2-furyl)-1-(4-pyridyl)-2-propen-1-one.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial properties and potential use as an antibacterial or antifungal agent.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is primarily related to its nitrofuran moiety. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran compound used as an antibacterial agent.

    Furazolidone: A nitrofuran derivative with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is unique due to its specific structural features, including the combination of a nitrofuran moiety and a pyridyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran compounds.

Properties

CAS No.

63421-93-2

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C12H8N2O4/c15-11(9-5-7-13-8-6-9)3-1-10-2-4-12(18-10)14(16)17/h1-8H/b3-1+

InChI Key

PZNATEXTAXWHMN-HNQUOIGGSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CN=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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